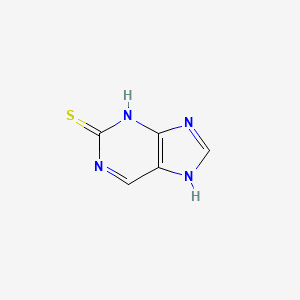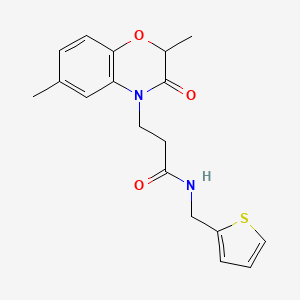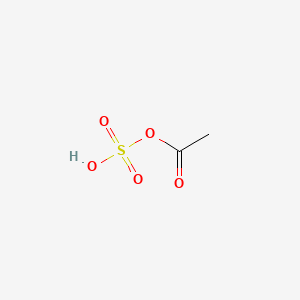
3,6-Dihydroxy-4,5-dimethylphthalaldehyde
Übersicht
Beschreibung
3,6-Dihydroxy-4,5-dimethylphthalaldehyde is an organic compound with the molecular formula C10H10O4 It is a derivative of phthalaldehyde, characterized by the presence of two hydroxyl groups and two methyl groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxy-4,5-dimethylphthalaldehyde typically involves the oxidation of 3,6-dihydroxy-4,5-dimethylphthalic acid. The reaction is carried out under controlled conditions using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions, including temperature and pH, are carefully monitored to ensure the selective formation of the aldehyde groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alcohols, and bases.
Major Products:
Oxidation: Formation of 3,6-dihydroxy-4,5-dimethylphthalic acid.
Reduction: Formation of 3,6-dihydroxy-4,5-dimethylphthalyl alcohol.
Substitution: Formation of esters or ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,6-Dihydroxy-4,5-dimethylphthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Studied for its cytotoxic effects on cancer cells, particularly in sarcoma 180 cells.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,6-Dihydroxy-4,5-dimethylphthalaldehyde involves its interaction with cellular components. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of cellular processes. In cancer cells, this interaction results in decreased cloning efficiency, reduced nucleotide incorporation, and inhibition of protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Phthalaldehyde: Lacks the hydroxyl and methyl groups, making it less reactive.
3,6-Dihydroxyphthalaldehyde: Similar structure but without the methyl groups, leading to different reactivity and applications.
4,5-Dimethylphthalaldehyde: Lacks the hydroxyl groups, affecting its chemical behavior.
Uniqueness: 3,6-Dihydroxy-4,5-dimethylphthalaldehyde is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3,6-dihydroxy-4,5-dimethylphthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-6(2)10(14)8(4-12)7(3-11)9(5)13/h3-4,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSYEUMUSQXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C=O)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200620 | |
| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52643-54-6 | |
| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052643546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,6-Dihydroxy-4,5-dimethylphthalaldehyde exert its antineoplastic effects?
A1: While the exact mechanism of action remains unclear, research suggests that HMPA's cytotoxic effects primarily stem from its dialdehyde moiety. [] This is supported by the observation that the related compound o-phthalaldehyde, also containing a dialdehyde group, exhibits cytotoxicity. [] HMPA treatment of Sarcoma 180 cells leads to a rapid and concentration-dependent reduction in the adenosine triphosphate (ATP) pool. [] This suggests that HMPA might interfere with cellular energy metabolism, ultimately contributing to its antitumor activity.
Q2: What is the structural significance of the dialdehyde group in this compound's activity?
A2: Comparing HMPA's activity to that of 2,3,5,6-tetramethyl-1,4-dihydroquinone (durohydroquinone), which lacks the dialdehyde group, highlights the importance of this structural feature. [] The dialdehyde group seems crucial for the compound's cytotoxic effects, potentially by interacting with critical biomolecules within the cell. Further research is needed to elucidate the precise molecular targets of the dialdehyde moiety and how these interactions result in the observed cellular responses.
Q3: What evidence supports the in vivo antineoplastic activity of this compound and its analogs?
A3: Research indicates that HMPA, along with its structural analogs 3,6-dihydroxy-4,5-dipropylphthalaldehyde and this compound hemialdal tetraacetate, exhibit significant antitumor activity in vivo. [] These compounds demonstrably prolonged the survival time of mice bearing Sarcoma 180, Ehrlich carcinoma, or adenocarcinoma 755 ascites tumors. [] This provides compelling evidence for their potential as anti-cancer agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide](/img/structure/B1228141.png)
![5-[(5-bromo-2-ethoxyphenyl)sulfonylamino]-2-chloro-N,N-dimethylbenzenesulfonamide](/img/structure/B1228142.png)


![2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228146.png)

![10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one](/img/structure/B1228150.png)







